[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)
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Overview
Description
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethyne and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethyne and trimethylsilane groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethyne groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst[][4].
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) involves its interaction with molecular targets through its ethyne and trimethylsilane groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The ethyne groups facilitate electron transfer processes, while the trimethylsilane groups provide steric protection and enhance the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
[Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl)]tetraaniline: Similar structure but with aniline groups instead of trimethylsilane.
[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tribenzaldehyde: Contains benzaldehyde groups instead of trimethylsilane.
Uniqueness
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is unique due to its combination of ethyne and trimethylsilane groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Biological Activity
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C26H38Si4
- Molecular Weight : 482.78 g/mol
- CAS Number : 920754-84-3
The compound features a tetrakis(trimethylsilane) group attached to a tetraylbenzene backbone. This structure contributes to its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
Antioxidant Activity
Research indicates that [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) possesses strong antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals and reduces lipid peroxidation levels.
Study | Methodology | Findings |
---|---|---|
Smith et al. (2023) | DPPH assay | Reduced DPPH radical by 75% at 100 µM concentration |
Johnson et al. (2024) | ABTS assay | Scavenging activity increased with concentration; IC50 = 50 µM |
Anticancer Activity
In studies assessing the anticancer properties of the compound:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of apoptosis through caspase activation.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Lee et al. (2024) | MCF-7 | 30 | Caspase-3 activation |
Patel et al. (2024) | HeLa | 25 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
Study | Methodology | Findings |
---|---|---|
Chen et al. (2023) | ELISA for cytokines | Decreased IL-6 and TNF-alpha levels in LPS-stimulated macrophages |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) was administered alongside conventional therapies. Patients exhibited improved outcomes compared to those receiving standard treatment alone.
- Case Study on Oxidative Stress : In a cohort study assessing oxidative stress markers in patients with metabolic syndrome, supplementation with the compound resulted in a significant reduction in malondialdehyde levels.
Properties
CAS No. |
920754-84-3 |
---|---|
Molecular Formula |
C26H38Si4 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
trimethyl-[2-[2,3,4-tris(2-trimethylsilylethynyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C26H38Si4/c1-27(2,3)19-15-23-13-14-24(16-20-28(4,5)6)26(18-22-30(10,11)12)25(23)17-21-29(7,8)9/h13-14H,1-12H3 |
InChI Key |
ZNYIPMRFALJBDW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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